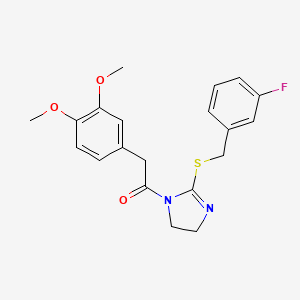

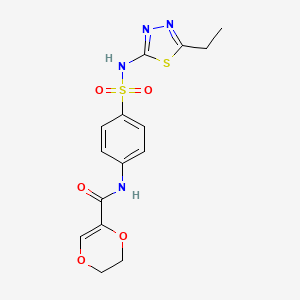

6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored through various methods. In one approach, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides was achieved through a nine-step process starting with the addition of a primary alkylamine to methyl acrylate. This process involved several transformations, culminating in the amidation of the 6-benzyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxylic acid to yield the target compounds . Another study focused on the synthesis of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones using a two-step approach starting from 1,4-naphthoquinone, aryl-aldehydes, and enaminones .

Molecular Structure Analysis

The molecular structure of N-(4,6-dichloropyrimidine-2-yl)benzamide was elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction. The compound crystallized in a monoclinic system, and its crystal structure was stabilized by intermolecular hydrogen bonding interactions .

Chemical Reactions Analysis

Chemical modifications to optimize biological properties have been explored, such as the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. This modification aimed to enhance analgesic properties and was achieved by reacting benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of functional groups. For instance, the intermolecular hydrogen bonding observed in the crystal structure of N-(4,6-dichloropyrimidine-2-yl)benzamide can influence its solubility and stability . The biological activity, such as antifungal and herbicide safening effects, is also a direct result of the chemical structure, as seen in the same compound .

Relevant Case Studies

The antitumor evaluation of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]-pyrimido[4,5-c]isoquinolinequinones revealed structure-activity relationships, indicating that certain substitutions at the 6-position significantly increased potency and selectivity . Additionally, the analgesic properties of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were studied using the "acetic acid writhing" model, with para-substituted derivatives showing increased biological activity .

科学的研究の応用

Synthesis and Derivative Formation

Synthesis of Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from similar pyrimidine carboxamides, showcasing the diverse potential in developing new pharmacologically active molecules. For example, compounds have been synthesized for their anti-inflammatory and analgesic properties, exploring cyclooxygenase inhibition and presenting a foundation for further exploration of related compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial Activity : Studies have extended into the antimicrobial domain, with derivatives of similar structural families demonstrating significant activity against various bacterial and fungal strains. This highlights the compound's potential utility in developing new antimicrobial agents (Kolisnyk et al., 2015).

Advanced Material Properties : Investigations into pyridyl substituted derivatives related to the mentioned compound have revealed unique properties such as aggregation-enhanced emission and multi-stimuli-responsive behavior. These findings open new avenues for the application of such compounds in material science, particularly in luminescent materials and sensors (Srivastava et al., 2017).

Green Chemistry Approaches : The oxidation of related tetrahydropyrimidines has been explored under environmentally benign conditions, presenting advancements in synthetic chemistry methodologies that reduce toxic solvent use and highlight the compound's versatility in organic synthesis (Gavrilović et al., 2018).

特性

IUPAC Name |

6-phenylmethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(25-19-12-6-10-17-9-4-5-11-18(17)19)20-13-21(24-15-23-20)27-14-16-7-2-1-3-8-16/h1-5,7-9,11,13,15,19H,6,10,12,14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUVAWVACVUJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=NC=N3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(benzyloxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)